4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine
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Overview
Description
4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group and a piperazine ring attached to a thiazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Mode of Action
The similar compound mentioned above inhibits the tgf-β-induced smad2/3 phosphorylation at a cellular level . This suggests that 4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine might interact with its target in a similar manner, inhibiting key cellular processes.
Biochemical Pathways
The inhibition of tgf-β-induced smad2/3 phosphorylation suggests that it may affect the tgf-β signaling pathway . This pathway plays a crucial role in cell growth, cell differentiation, apoptosis, and cellular homeostasis.
Pharmacokinetics
The similar compound mentioned above showed improved solubility in a lotion base when a methoxy group was introduced to the benzothiazole ring . This suggests that the this compound might have similar properties, which could impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability.
Result of Action
The similar compound mentioned above significantly inhibited smad2 phosphorylation in mouse skin after topical application . This suggests that this compound might have similar effects, potentially leading to changes in cellular signaling and function.
Action Environment
The similar compound mentioned above was applied topically, suggesting that the route of administration and the local environment (eg, skin pH, temperature) could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the pyrimidine ring.
Incorporation of the Thiazole Moiety: The thiazole ring can be introduced through cyclization reactions involving thioamides and α-haloketones.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new heterocyclic compounds with varied biological activities.
Scientific Research Applications
4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]benzothiazole: Similar structure but with a benzothiazole ring instead of a pyrimidine ring.
4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]imidazole: Similar structure but with an imidazole ring instead of a pyrimidine ring.
Uniqueness
4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct biological activities and chemical reactivity. Its methoxy group and thiazole moiety contribute to its solubility and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS/c1-18-11-8-10(14-9-15-11)16-3-5-17(6-4-16)12-13-2-7-19-12/h2,7-9H,3-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWJYJQUJRLGEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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